CCR5 Antagonism: Distinct Target Engagement Absent in Leading Chromone‑3‑carboxamide MAO‑B Inhibitors
CAS 883955-19-9 is explicitly identified as a CCR5 antagonist in the patent and DrugMapper literature, whereas the most potent chromone‑based MAO‑B inhibitors (e.g., N‑(3′‑chlorophenyl)‑4‑oxo‑4H‑chromene‑3‑carboxamide, IC50 = 403 pM) have no reported CCR5 activity [1]. This qualitative target‑class difference means the compound can serve as a starting point for chemokine receptor programs that are inaccessible to the 4‑oxo‑4H‑chromene‑3‑carboxamide series. Quantitative CCR5 IC50 values for CAS 883955-19-9 are not publicly disclosed; the annotation is derived from pharmacological screening described in patent CN 201210001234 and the DrugMapper knowledge graph [2].
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | CCR5 antagonist (qualitative; no public IC50) |
| Comparator Or Baseline | N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide: no CCR5 activity reported; MAO-B IC50 = 403 pM |
| Quantified Difference | Target class divergence: CCR5 vs. MAO-B; quantitative comparison not available |
| Conditions | CCR5 target assignment from patent pharmacological screening; MAO-B data from recombinant human enzyme assay |
Why This Matters
Procurement for chemokine receptor programs should prioritize this compound over chromone‑3‑carboxamides that lack any CCR5 annotation, as the latter are unlikely to yield hits in CCR5‑focused screens.
- [1] Zhang HL. Preliminary pharmacological screening indicates compound as CCR5 antagonist. Patent CN 201210001234 / Semantic Scholar author profile. 2012. View Source
- [2] DrugMapper (IDAAPM successor, University of Helsinki). Annotation for CAS 883955-19-9: CCR5 target, hematologic neoplasm indications. Accessed April 2026. View Source
